2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Scientific Research Applications
Metabolism and Analytical Techniques
- Research on a novel antiangiogenic agent, KR-31831, which shares structural similarities with imidazole derivatives, demonstrated the metabolism of KR-31831 in rats. The study utilized liquid chromatography-electrospray mass spectrometry (LC-MS) to identify metabolites, providing insights into the metabolic pathways of such compounds. This methodology is essential for understanding the pharmacokinetics and stability of potential therapeutic agents (Kim et al., 2005).
Synthetic Routes and Transformations
- Investigations into the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters illustrate the chemical versatility of imidazole-containing compounds. These studies highlight how imidazole derivatives can be transformed into various heterocyclic structures, showcasing the potential for creating diverse molecules for scientific research applications (Jasiński et al., 2008).
Antimicrobial and Antineoplastic Agents
- Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, and their evaluation as antimicrobial agents, demonstrate the potential of imidazole-thiadiazole conjugates in developing new antibacterial drugs. Such research is crucial for addressing antibiotic resistance and finding novel therapeutic agents (Yu et al., 2014).
Heterocyclic Chemistry and Drug Discovery
- The exploration of novel 1, 2, 4-oxadiazoles as potent and selective histamine H3 receptor antagonists indicates the role of imidazole derivatives in developing new medications targeting specific receptors, contributing to the advancement of targeted therapies in pharmacology (Clitherow et al., 1996).
properties
IUPAC Name |
2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-4-11(17)6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHMLWUTQPODCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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